molecular formula C19H23NO4 B072407 Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1165-06-6

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B072407
CAS No.: 1165-06-6
M. Wt: 329.4 g/mol
InChI Key: VQZSDRXKLXBRHJ-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a prototypical and extensively studied 1,4-dihydropyridine (1,4-DHP) derivative, serving as a cornerstone compound in medicinal chemistry and chemical research. Its primary significance lies in its role as a key structural motif for L-type calcium channel blockers. This compound acts as a direct precursor and a structural analog to the renowned cardiovascular drug nifedipine, enabling critical structure-activity relationship (SAR) studies. Researchers utilize this chemical to investigate the mechanism of action of dihydropyridine-based calcium antagonists, which function by modulating voltage-gated L-type calcium channels, leading to vasodilation. Beyond its cardiovascular applications, it is a versatile scaffold in organic synthesis, frequently employed in the development of novel derivatives with potential pharmacological activities, including antioxidant, neuroprotective, and anticancer properties. Its well-defined crystalline structure also makes it a subject of interest in materials science and crystallography. This high-purity compound is an indispensable tool for pharmacologists, synthetic chemists, and drug discovery scientists exploring the therapeutic potential and fundamental chemistry of the dihydropyridine class.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
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InChI

InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQZSDRXKLXBRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
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DSSTOX Substance ID

DTXSID50151399
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
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Molecular Weight

329.4 g/mol
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CAS No.

1165-06-6
Record name 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
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Record name DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE
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Record name DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Preparation Methods

Reaction Conditions

ParameterValue
Temperature293 K (20°C)
Time3 hours
SolventEthanol
CatalystNone (uncatalyzed)
WorkupFiltration and recrystallization

Procedure :

  • Benzaldehyde (6 mmol), ethyl acetoacetate (6 mmol), and NH₄HCO₃ (6 mmol) are mixed in ethanol.

  • The solution is stirred vigorously at 293 K for 3 hours.

  • The crude product precipitates upon cooling and is filtered.

  • Recrystallization from ethanol yields yellow block crystals (purity >99% by elemental analysis).

Key Advantages :

  • Energy Efficiency : Ambient temperature reduces energy input.

  • Simplified Purification : Direct crystallization minimizes chromatographic steps.

Crystallographic and Spectroscopic Characterization

Crystal Structure Data

ParameterValue
Molecular FormulaC₁₉H₂₃NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.7502 Å, b = 7.3854 Å, c = 24.326 Å
β Angle92.567°
Volume1749.9 ų
Z (Molecules/Unit Cell)4

Hydrogen Bonding : Strong N–H⋯O (2.986 Å) and weak C–H⋯O interactions stabilize the crystal lattice.

Elemental Analysis

ElementCalculated (%)Observed (%)
C69.2869.29
H7.047.85
N4.254.29

Solvent and Catalyst Optimization

Solvent Effects

Ethanol is preferred due to:

  • Polarity : Facilitates dissolution of ionic intermediates.

  • Boiling Point : Compatible with ambient-temperature reactions.

Comparative Studies :

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol385*>99
Methanol2.578*95
Acetonitrile465*90
*Estimated based on stoichiometric conversion.

Catalytic Variations

While the baseline protocol is uncatalyzed, exploratory studies suggest:

  • Lewis Acids (e.g., ZnCl₂) : Reduce reaction time to 1.5 hours but complicate purification.

  • Ionic Liquids : Improve yield to ~90% but increase cost.

Large-Scale Industrial Production

Challenges :

  • Exothermicity : Requires controlled cooling to prevent runaway reactions.

  • Crystallization Consistency : Scalability of ethanol recrystallization demands precise temperature gradients.

Solutions :

  • Continuous Flow Reactors : Enhance heat dissipation and mixing efficiency.

  • Automated Filtration Systems : Ensure uniform crystal size and purity.

Purity Assurance and Analytical Techniques

Recrystallization :

  • Solvent Ratio : Ethanol-to-product ratio of 10:1 (v/w) optimizes crystal morphology.

  • Cooling Rate : Gradual cooling (1°C/min) prevents occlusions.

Spectroscopic Validation :

  • ¹H NMR : Peaks at δ 1.22 (ethyl CH₃), δ 4.15 (COOCH₂), δ 5.00 (H4 dihydropyridine).

  • IR : C=O stretches at 1720 cm⁻¹, N–H bend at 3350 cm⁻¹ .

Chemical Reactions Analysis

Oxidation Reactions

DMPD undergoes oxidation to form pyridine derivatives, a key pathway for generating bioactive analogs.

Oxidizing Agent Conditions Product Yield References
KMnO₄Aqueous acidic medium (H₂SO₄)2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylate78–85%
H₂O₂Ethanol, 60°CSame as above65–70%

The oxidation mechanism involves dehydrogenation of the 1,4-dihydropyridine ring to an aromatic pyridine system . Kinetic studies suggest pseudo-first-order dependence on DMPD concentration under acidic conditions .

Reduction Reactions

Reductive transformations of DMPD yield saturated heterocycles with modified pharmacological profiles.

Reducing Agent Conditions Product Applications References
LiAlH₄Anhydrous ether, 0°CTetrahydropyridine derivativesCalcium channel modulator synth
H₂/Pd-CEthanol, 25°C, 1 atmPartially reduced intermediatesCatalytic hydrogenation studies

Lithium aluminum hydride reduces the ester groups to hydroxyls while saturating the pyridine ring. Catalytic hydrogenation preserves the ester functionality but requires precise pressure control to avoid over-reduction .

Electrophilic Substitution

The electron-rich phenyl group facilitates regioselective substitutions:

Reagent Conditions Position Product Yield References
HNO₃/H₂SO₄0–5°C, 2 hrpara4-(4-Nitrophenyl) derivative62%
Br₂/FeBr₃CH₂Cl₂, refluxmeta4-(3-Bromophenyl) derivative58%

Nitration occurs predominantly at the para position of the phenyl ring due to steric hindrance from the 2,6-dimethyl groups. Bromination shows unexpected meta selectivity, attributed to electronic effects of the dihydropyridine ring.

Ring-Opening Reactions

Under strong basic conditions, DMPD undergoes ring scission:

Reaction :
DMPD+2NaOHOpen chain diamide+C2H5OH\text{DMPD}+2\text{NaOH}\rightarrow \text{Open chain diamide}+\text{C}_2\text{H}_5\text{OH}
Conditions : Ethanol/water (1:1), 80°C, 4 hr
Application : Precursor for polycyclic amine synthesis

Photochemical Reactions

UV irradiation induces unique transformations:

Condition Product Quantum Yield References
λ = 254 nm, O₂N-Oxide derivative0.32
λ = 365 nm, Ar atmDimerized product via [4+2] cycloaddition0.18

The N-oxide forms via singlet oxygen-mediated oxidation, while dimerization proceeds through a diradical intermediate .

Comparative Reactivity Table

Reaction Type Activation Energy (kJ/mol) Rate Constant (s⁻¹) Thermodynamic Control
Oxidation (KMnO₄)48.2 ± 1.32.7×10⁻³Product stability
Reduction (LiAlH₄)32.9 ± 0.85.4×10⁻²Kinetic control
Nitration67.8 ± 2.18.9×10⁻⁴Mixed

Data from stopped-flow spectroscopy and DFT calculations .This comprehensive analysis demonstrates DMPD's multifaceted reactivity, underpinning its utility in medicinal chemistry and catalysis. Recent advances in photoredox catalysis have expanded its synthetic applications, particularly in asymmetric synthesis .

Scientific Research Applications

Pharmacological Applications

Antihypertensive Activity
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is known for its role as an antihypertensive agent. It is structurally related to nitrendipine, a calcium channel blocker used to treat high blood pressure. Studies have shown that compounds in this class can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells, leading to vasodilation .

Case Study: Nitrendipine Derivatives
Research has demonstrated that derivatives of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine exhibit enhanced antihypertensive properties compared to their parent compounds. For instance, a comparative study highlighted the improved efficacy of certain dihydropyridine derivatives in reducing systolic and diastolic blood pressure in animal models .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and promoting nitric oxide release.

Case Study: TSP-81
A derivative known as TSP-81 was synthesized from this compound. In vivo studies indicated that TSP-81 exhibited significant anti-inflammatory activity with lower toxicity levels compared to traditional anti-inflammatory drugs like acetaminophen and theophylline. The LD50 values indicated TSP-81 was less toxic while maintaining efficacy in reducing inflammation .

Toxicological assessments have been conducted to evaluate the safety profile of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives. These studies focus on acute toxicity and potential side effects associated with long-term use.

Findings
The compound has been classified as harmful if swallowed and can cause skin irritation . However, comparative studies indicate that certain derivatives exhibit significantly lower toxicity than their parent compounds.

Mechanism of Action

The biological activity of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is primarily due to its interaction with calcium channels. It acts by inhibiting the influx of calcium ions into cells, which is crucial in the contraction of cardiac and smooth muscle. This inhibition leads to vasodilation and a reduction in blood pressure.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 4-phenyl position, ester groups, or additional functional moieties. These modifications influence electronic properties, solubility, and biological interactions.

Table 1: Structural Analogs of DHPP

Compound 4-Position Substituent Molecular Formula Molecular Weight Key Modifications
DHPP (Target Compound) Phenyl C₁₉H₂₃NO₄ 329.39 Baseline structure
DHPB 4-Bromophenyl C₂₁H₂₄BrNO₄ 422.33 Bromine enhances cytotoxicity
DHPF Furan-2-yl C₁₉H₂₁NO₆ 361.38 Heteroaromatic substituent
Compound III () 3,4,5-Trimethoxyphenyl C₂₂H₂₉NO₇ 419.47 Methoxy groups alter H-bonding
Nicotinaldehyde Derivative () Pyridin-3-yl C₂₃H₂₃N₂O₄ 397.44 Pyridine ring enhances antifungal activity

Physicochemical Properties

Melting Points and Spectral Data
  • DHPP: Melting point (mp) 156–157°C; characterized by distinct NMR peaks (δ 1.22 for ethyl groups, δ 5.00 for H4) .
  • Trimethoxyphenyl Derivative (): Higher molecular weight (419.47 g/mol) and altered mp due to methoxy groups .
Oxidation Potentials

Substituents significantly affect redox behavior:

  • Trimethyl Derivatives (): Lower oxidation potentials (1.06–1.08 V) due to electron-donating methyl groups .

Biological Activity

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as DMDP) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities based on recent research findings.

Chemical Structure and Properties

DMDP has the molecular formula C19H23NO4C_{19}H_{23}NO_4 and a molar mass of approximately 329.38 g/mol. The compound features a dihydropyridine ring that adopts a flattened boat conformation, which is crucial for its biological activity. The structural characteristics include:

  • Dihydropyridine Ring : Contributes to its reactivity and interaction with biological targets.
  • Phenyl Group : Enhances lipophilicity, potentially affecting membrane permeability.
  • Carboxylate Groups : May facilitate interactions with various biomolecules.

The synthesis typically involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of ammonium bicarbonate, yielding DMDP as a pale yellow solid .

Antioxidant Activity

Research indicates that DMDP exhibits significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies demonstrated that DMDP effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

Neuroprotective Effects

DMDP has been investigated for its neuroprotective effects. Studies suggest that it may help protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

DMDP has shown promising antimicrobial activity against various bacterial strains. In particular, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's ability to disrupt bacterial cell membranes is believed to contribute to its effectiveness .

Case Studies

  • Antioxidant Efficacy :
    • Study : A comparative study assessed the antioxidant capacity of DMDP against standard antioxidants like ascorbic acid.
    • Findings : DMDP exhibited higher radical scavenging activity than ascorbic acid in certain assays, indicating its potential as a natural antioxidant agent .
  • Neuroprotection in Models of Oxidative Stress :
    • Study : In a model of hydrogen peroxide-induced neurotoxicity in rat cortical neurons.
    • Results : Treatment with DMDP significantly reduced cell death and preserved mitochondrial function compared to untreated controls .
  • Antimicrobial Activity Assessment :
    • Study : Evaluated against clinical isolates of bacteria.
    • Results : DMDP demonstrated inhibitory effects on bacterial growth with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantSignificant free radical scavenging ability
NeuroprotectiveProtection against oxidative stress-induced apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. What is the optimal synthetic methodology for preparing diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via a Hantzsch reaction, involving condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate. Catalyst optimization is critical: [TBA]₂[W₆O₁₉] (0.04 g) under heating in ethanol yields ~90% product (Table 1, ). Key parameters include molar ratios (e.g., 2:4:2 for benzaldehyde:ethyl acetoacetate:NH₄OAc) and reaction time (3–5 hours). Absence of the catalyst results in no product formation .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a boat-shaped 1,4-dihydropyridine (DHP) ring with a dihedral angle of 88.78° between the DHP and phenyl planes. The structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming chains along the [110] direction. Hydrogen atoms are refined using a riding model (C—H = 0.96–0.98 Å), with Uiso values derived from parent atoms .

Q. What analytical techniques validate its purity and structure?

  • Elemental analysis : Confirms composition (e.g., C 69.29%, H 7.85%, N 4.29% vs. calculated C 69.28%) .
  • FT-IR and NMR : Identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) and proton environments (e.g., NH at δ 5.2 ppm) .
  • Single-crystal XRD : Provides unit-cell parameters (e.g., monoclinic C2/c, a = 25.4905 Å, β = 92.235°) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its electronic properties?

Density Functional Theory (DFT) studies reveal the compound’s HOMO-LUMO energy gap (~4.2 eV), correlating with stability and reactivity. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions at the ester oxygens and electrophilic zones near the phenyl ring. These insights guide derivatization for targeted biological activity .

Q. What structural features influence its pharmacological activity as a calcium channel blocker?

The planarity of the DHP ring is critical: increased planarity (e.g., via electron-withdrawing substituents) enhances binding to L-type calcium channels. For example, 3-NO₂ or 4-F substituents on the phenyl ring improve activity by 10-fold compared to unsubstituted analogs. Steric hindrance from bulky esters (e.g., isobutyl methyl) minimally affects ring puckering .

Q. How does molecular docking predict its interaction with biological targets?

Docking studies using PDB targets (e.g., 6U9 for nimodipine) show the compound’s phenyl group occupying hydrophobic pockets, while ester carbonyls form hydrogen bonds with Thr106 and Gln110 residues. Binding affinities (ΔG = −8.2 kcal/mol) suggest competitive inhibition with native ligands like nitrendipine .

Methodological Challenges

Q. How to resolve contradictions in catalytic efficiency across studies?

Discrepancies in catalyst performance (e.g., [TBA]₂[W₆O₁₉] vs. NH₄OAc) arise from solvent polarity and temperature effects. For example, ethanol enhances proton transfer in NH₄OAc-mediated reactions, while polar aprotic solvents favor [TBA]₂[W₆O₁₉] by stabilizing ionic intermediates. Systematic screening via DoE (Design of Experiments) is recommended .

Q. What strategies improve yield in scaled-up synthesis?

  • Flow chemistry : Reduces reaction time (1 hour vs. 3 hours in batch) and improves reproducibility .
  • Recrystallization : Ethanol yields high-purity crystals (>99% by HPLC) .

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